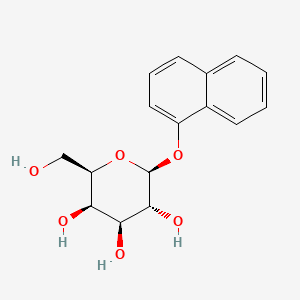
3,4-Difluorophenylmagnesium bromide
Übersicht
Beschreibung
3,4-Difluorophenylmagnesium bromide (DFPMB) is an organometallic compound that is used as a reagent in organic synthesis. It is a colorless, volatile liquid that is soluble in many organic solvents such as ether, benzene, and chloroform. It is commonly used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis of DFPMB involves the reaction of 3,4-difluorobenzoyl chloride with magnesium in the presence of a Lewis acid such as bromide ion.
Wissenschaftliche Forschungsanwendungen
3,4-Difluorophenylmagnesium Bromide: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 3,4-Difluorophenylmagnesium bromide is a valuable reagent in organic synthesis. It is used to introduce the 3,4-difluorophenyl group into various molecular frameworks, which can be crucial for the synthesis of complex organic compounds.
Pharmaceuticals: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. It has been employed in the creation of norepinephrine transporter selective molecules, which are significant in the treatment of disorders such as depression and ADHD.
Agrochemicals: The compound’s role in agrochemicals includes the synthesis of pesticides and herbicides. Its ability to form bonds with a variety of functional groups makes it a versatile building block in this field.
Dyestuff Fields: In dye manufacturing, 3,4-Difluorophenylmagnesium bromide is used to synthesize dyes with specific properties imparted by the difluorophenyl group.
Tubulin Polymerization Inhibitors: This reagent is also used in the synthesis of tubulin polymerization inhibitors, which are potential therapeutic agents against cancer as they can disrupt cell division.
Boronic Acids Synthesis: It serves as a precursor for 3,4-difluorophenylboronic acid, a key component in Suzuki coupling reactions which are widely used in cross-coupling organic reactions to create biaryl compounds.
Each application mentioned above represents a unique field where 3,4-Difluorophenylmagnesium bromide plays a critical role. The compound’s versatility and reactivity make it an essential tool for researchers and industry professionals alike .
Wirkmechanismus
Target of Action
3,4-Difluorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . The primary targets of 3,4-Difluorophenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of 3,4-Difluorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This results in the formation of a new carbon-carbon bond, thereby enabling the introduction of the 3,4-difluorophenyl group into a wide range of organic molecules .
Biochemical Pathways
3,4-Difluorophenylmagnesium bromide is involved in the Grignard reaction, a cornerstone in organic synthesis . It can be used to prepare 3,4-difluorophenylboronic acid, a key building block employed in the synthesis of norepinephrine transporter selective molecules . It is also used in the synthesis of trimethoxybenzophenone derived tubulin polymerization inhibitors .
Result of Action
The molecular and cellular effects of 3,4-Difluorophenylmagnesium bromide’s action are largely dependent on the specific context of its use. In the synthesis of bioactive molecules, the introduction of the 3,4-difluorophenyl group can significantly influence the biological activity of the resulting compound .
Action Environment
The action, efficacy, and stability of 3,4-Difluorophenylmagnesium bromide are highly dependent on the environmental conditions. It is sensitive to moisture and air, and must be handled under an inert atmosphere . Its reactivity can be influenced by the presence of other functional groups, the solvent used, and the temperature .
Eigenschaften
IUPAC Name |
magnesium;1,2-difluorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULUGBNIKQAHPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)F.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorophenylmagnesium bromide | |
CAS RN |
90897-92-0 | |
| Record name | 3,4-Difluorophenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)



